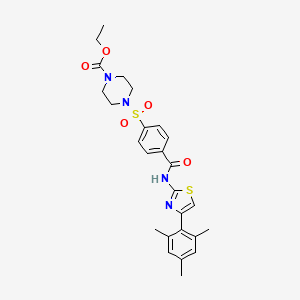

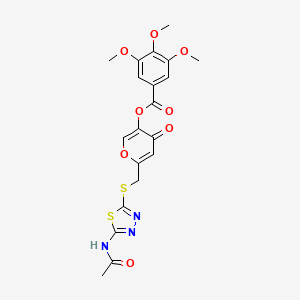

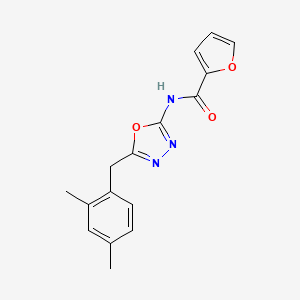

3-(3-chlorophenyl)-N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)propanamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-(3-chlorophenyl)-N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)propanamide, also known as TAK-915, is a novel compound that has gained attention for its potential use in the treatment of cognitive disorders.

科学的研究の応用

Dye-Sensitized Solar Cells

Phenothiazine derivatives, incorporating furan as a conjugated linker, were synthesized and evaluated for their performance in dye-sensitized solar cells. A specific compound demonstrated a significant improvement in solar energy-to-electricity conversion efficiency, marking a 24% increase compared to reference cells. This suggests potential applications of similar compounds in enhancing the efficiency of solar cells (Kim et al., 2011).

Organosilicon Synthesis of Isocyanates

A method for the synthesis of isocyanates, including those derived from furan and thiophene, was developed, involving the silylation of starting amines followed by phosgenation. This process highlights the versatility and utility of furan and thiophene derivatives in synthesizing complex organic compounds with potential applications in various chemical syntheses (Lebedev et al., 2006).

Synthesis of Geminally Activated Nitro Dienes

The condensation of furan and thiophene derivatives with nitro-substituted CH acids resulted in geminally activated nitro dienes. These compounds could have implications in the development of new materials or in the synthesis of pharmaceuticals (Baichurin et al., 2019).

Electrochromic Polymers

The synthesis of derivatives from 3,4-ethylenedioxythiophene (EDOT) involving furan and thiophene and their polymers was reported. These polymers exhibit electrochromic properties, transitioning from transmissive light gray to opaque deep purple, indicating potential applications in smart window technologies and electronic displays (Sankaran & Reynolds, 1997).

Synthesis of Indenothiophenes and Indenofurans

Aldol-type reactions involving furan and thiophene derivatives led to the synthesis of indenothiophenes and indenofurans with an acrylic acid unit. These compounds could be utilized in organic electronics or as intermediates in pharmaceutical synthesis (Jeon & Lee, 2008).

Antiviral Activities

Furan derivatives were synthesized and tested for their antiviral activity against the H5N1 avian influenza virus. Some compounds exhibited significant inhibitory effects, suggesting potential therapeutic applications for furan-based compounds in antiviral drug development (Flefel et al., 2014).

特性

IUPAC Name |

3-(3-chlorophenyl)-N-[2-[5-(furan-3-yl)thiophen-2-yl]ethyl]propanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18ClNO2S/c20-16-3-1-2-14(12-16)4-7-19(22)21-10-8-17-5-6-18(24-17)15-9-11-23-13-15/h1-3,5-6,9,11-13H,4,7-8,10H2,(H,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORHPFQJFRBTLSY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)CCC(=O)NCCC2=CC=C(S2)C3=COC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18ClNO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-chlorophenyl)-N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)propanamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 2-amino-4,7-dihydro-5H-thieno[2,3-c]thiopyran-3-carboxylate 6,6-dioxide](/img/structure/B2384324.png)

![2-[(2,4-Dimethoxyphenyl)amino]-2-oxoethyl (4-methylphenyl)acetate](/img/structure/B2384327.png)

![1,3-Diiodoimidazo[1,5-a]pyridine](/img/structure/B2384337.png)

![2-[(4-amino-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B2384340.png)